molecular formula C8H16Cl2N4 B2694499 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride CAS No. 2138284-53-2

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

Cat. No.: B2694499
CAS No.: 2138284-53-2
M. Wt: 239.14
InChI Key: GTYFZVRASUOEIL-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is a heterocyclic compound with a molecular formula of C8H14N4. This compound is known for its unique structure, which includes a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminopyridine with 1,3-diketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-amine
  • 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ylmethanol dihydrochloride
  • pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are desirable .

Properties

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-5-7-3-6(9)4-10-8(7)12(2)11-5;;/h6,10H,3-4,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYFZVRASUOEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CC(CN2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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